2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide
Overview
Description
“2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide” is a chemical compound with the CAS Number: 1153022-66-2. It has a molecular weight of 243.66 and its IUPAC name is 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13ClF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h6-7H,1-5H2,(H,14,15). This indicates the molecular structure of the compound .Scientific Research Applications
Heterocyclic Synthesis
Compounds similar to 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide serve as important intermediates in the synthesis of heterocyclic systems, which are crucial in the development of pharmaceuticals, agrochemicals, and dyes. The chemical reactivity and method of preparation of such acetamide derivatives are central to creating novel heterocyclic compounds with potential applications in various industries (Gouda et al., 2015).
Environmental Contaminants
Research on the environmental impact and degradation pathways of acetamide derivatives, including those with chloro and trifluoromethyl groups, contributes to understanding their behavior as contaminants. This knowledge is essential for developing strategies to mitigate their presence in the environment and reduce potential ecological and human health risks (Wong, 2006).
Synthetic Organic Chemistry
In the realm of synthetic organic chemistry, compounds with structures similar to 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide are utilized in developing chemoselective N-acylation reagents. These reagents are crucial for creating chiral compounds and ligands, which have wide applications in asymmetric synthesis and catalysis, leading to the production of enantiomerically pure pharmaceuticals (Kondo & Murakami, 2001).
Analgesic Mechanisms
While not directly related, the study of acetaminophen, a well-known acetamide derivative, and its analgesic mechanisms provides insights into how similar compounds could interact with biological systems. Understanding these interactions is vital for the development of new analgesics and therapeutic agents (Ohashi & Kohno, 2020).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h6-7H,1-5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZQYCAFBSSKJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.